4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185297-51-1
VCID: VC2918292
InChI: InChI=1S/C12H15BrFNO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
SMILES: C1CNCCC1COC2=C(C=C(C=C2)Br)F.Cl
Molecular Formula: C12H16BrClFNO
Molecular Weight: 324.61 g/mol

4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride

CAS No.: 1185297-51-1

Cat. No.: VC2918292

Molecular Formula: C12H16BrClFNO

Molecular Weight: 324.61 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride - 1185297-51-1

Specification

CAS No. 1185297-51-1
Molecular Formula C12H16BrClFNO
Molecular Weight 324.61 g/mol
IUPAC Name 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C12H15BrFNO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
Standard InChI Key BPGPRVANUDRBTH-UHFFFAOYSA-N
SMILES C1CNCCC1COC2=C(C=C(C=C2)Br)F.Cl
Canonical SMILES C1CNCCC1COC2=C(C=C(C=C2)Br)F.Cl

Introduction

Chemical Identity and Structural Features

4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride is a halogenated piperidine derivative identified by the CAS number 1185297-51-1. This chemical entity contains a central piperidine ring with a substituted phenoxy group, specifically featuring bromine and fluorine atoms at the 4- and 2-positions of the phenyl ring, respectively. The chemical structure is completed by a methylene bridge connecting the piperidine and phenoxy moieties, with the compound existing as a hydrochloride salt.

Structural Identifiers

The compound can be uniquely identified through several standard chemical identifiers that facilitate its precise recognition across chemical databases and research literature. These identifiers serve as crucial reference points for researchers working with this compound.

Identifier TypeValue
CAS Number1185297-51-1
PubChem CID46735642
Molecular FormulaC₁₂H₁₆BrClFNO
InChIInChI=1S/C12H15BrFNO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
InChIKeyBPGPRVANUDRBTH-UHFFFAOYSA-N
SMILESC1CNCCC1COC2=C(C=C(C=C2)Br)F.Cl

The compound is derived from its parent structure, 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine (PubChem CID 26191144), through salt formation with hydrochloric acid, which enhances its stability and solubility characteristics for various applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride is essential for its proper handling, storage, and application in research and development settings. These properties determine its behavior in different environments and its potential for interaction with other molecules.

Physical Properties

The physical characteristics of this compound contribute to its handling requirements and potential applications in various research settings.

PropertyValue
Molecular Weight324.61 g/mol
Physical StateCrystalline solid
Topological Polar Surface Area21.3 Ų
Exact Mass323.00878 Da
Monoisotopic Mass323.00878 Da
Heavy Atom Count17
Complexity211

The compound exhibits a moderate molecular weight and a relatively small topological polar surface area, which provides insights into its potential membrane permeability and bioavailability characteristics that may be relevant for pharmaceutical applications .

Synthesis and Production Methods

The synthesis of 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride typically follows established organic chemistry procedures, designed to efficiently create the desired molecular structure with high purity and yield.

Synthetic Approaches

The general synthetic pathway for 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride typically initiates with 4-bromo-2-fluorophenol and piperidine derivatives as key starting materials. These undergo a series of chemical transformations to establish the critical phenoxy-methyl-piperidine linkage that characterizes the target compound.

A typical synthetic route might involve:

  • Etherification of 4-bromo-2-fluorophenol with an appropriate piperidine-containing alkyl halide

  • Structural modifications to establish the correct substitution pattern

  • Salt formation through treatment with hydrochloric acid to yield the hydrochloride form

Industrial Production Considerations

In industrial settings, the production of 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride often employs continuous flow reactors to optimize reaction conditions and improve yields. These advanced production methodologies offer several advantages:

  • Enhanced reaction control through precise regulation of temperature and pressure parameters

  • Improved efficiency in handling potentially hazardous reagents

  • Simplified scale-up procedures from laboratory to industrial production

  • Consistent product quality through automated monitoring systems

The industrial synthesis process requires careful attention to reaction parameters to ensure the formation of the desired product with minimal impurities and maximal efficiency.

Applications in Research and Development

4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride serves various functions in research and development contexts, particularly in pharmaceutical chemistry and related fields.

Pharmaceutical Research Applications

The compound finds significant utility as a chemical building block in pharmaceutical research, contributing to the development of more complex molecular structures with potential therapeutic properties. Its specific structural features, including the halogenated aromatic ring and the basic piperidine nitrogen, provide valuable pharmacophoric elements that can contribute to bioactive compounds.

Mechanism of Action and Biological Interactions

The biological activity of 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride primarily stems from its ability to interact with specific molecular targets within biological systems. These interactions typically involve:

  • Potential binding to cellular receptors or proteins through its various functional groups

  • Modulation of enzymatic activity through specific molecular recognition

  • Contribution to the pharmacokinetic and pharmacodynamic properties of derivative compounds

The halogen substituents (bromine and fluorine) play crucial roles in these interactions, potentially enhancing binding affinity to target molecules and influencing the compound's metabolic stability.

Analytical Characterization Techniques

Proper characterization of 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride is essential for confirming its identity, assessing its purity, and understanding its physical and chemical properties for research applications.

Spectroscopic Methods

Several spectroscopic techniques are employed for the comprehensive characterization of this compound:

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Structural confirmation, proton and carbon environments
Infrared Spectroscopy (IR)Functional group identification, hydrogen bonding patterns
Mass Spectrometry (MS)Molecular weight confirmation, fragmentation pattern analysis

These spectroscopic methods collectively provide detailed structural information, allowing for confident identification and purity assessment of the compound.

Chromatographic Analysis

Chromatographic techniques serve as vital tools for purity assessment and quality control:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis and purity determination

  • Gas Chromatography (GC) for volatile component analysis

  • Thin-Layer Chromatography (TLC) for rapid screening and reaction monitoring

These methods enable researchers to evaluate the compound's purity profile and detect potential impurities or degradation products that might affect its performance in research applications.

Related Compounds and Structural Relationships

4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride belongs to a broader family of halogenated phenoxypiperidine derivatives with diverse structural features and applications.

Parent Compound Relationship

The parent compound, 4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine (PubChem CID 26191144), represents the free base form with a molecular weight of 288.16 g/mol. The conversion to the hydrochloride salt enhances stability and solubility characteristics, often making it more suitable for research applications while maintaining the core structural features responsible for its chemical behavior .

PropertyParent CompoundHydrochloride Salt
Molecular FormulaC₁₂H₁₅BrFNOC₁₂H₁₆BrClFNO
Molecular Weight288.16 g/mol324.61 g/mol
PubChem CID2619114446735642
Salt FormNoYes

Structural Analogs and Derivatives

Several structural analogs of this compound exist with variations in:

  • The halogen substitution pattern on the phenyl ring

  • The nature and position of other substituents

  • Modifications to the piperidine ring system

  • Alternative salt forms beyond the hydrochloride

These structural variations can significantly impact the compound's physical properties, chemical reactivity, and potential biological activities, providing researchers with a diverse toolkit of related compounds for specialized applications .

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